molecular formula C7H13Cl2NO B12931893 Cyclopentyl(methyl)carbamic chloride hydrochloride

Cyclopentyl(methyl)carbamic chloride hydrochloride

Cat. No.: B12931893
M. Wt: 198.09 g/mol
InChI Key: VKXOVXQSOSXEJU-UHFFFAOYSA-N
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Description

Cyclopentyl(methyl)carbamic chloride hydrochloride is a chemical compound that belongs to the class of carbamoyl chlorides. These compounds are characterized by the presence of a carbamoyl chloride functional group, which is known for its reactivity and utility in various chemical reactions . This compound is used in organic synthesis and has applications in various fields including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentyl(methyl)carbamic chloride hydrochloride can be synthesized through the reaction of cyclopentylamine with phosgene (COCl₂). The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows: [ \text{Cyclopentylamine} + \text{Phosgene} \rightarrow \text{Cyclopentyl(methyl)carbamic chloride} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also involve purification steps to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(methyl)carbamic chloride hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Alcohols: React with this compound to form carbamates.

    Amines: React to form ureas.

    Water: Causes hydrolysis to form carbamic acids.

Major Products Formed

    Carbamates: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Carbamic Acids: Formed from hydrolysis.

Scientific Research Applications

Cyclopentyl(methyl)carbamic chloride hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentyl(methyl)carbamic chloride hydrochloride involves its reactivity with nucleophiles. The carbamoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical transformations and modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentyl(methyl)carbamic chloride hydrochloride is unique due to its specific structure, which imparts distinct reactivity and properties compared to other carbamoyl chlorides. Its cyclopentyl group provides steric effects that can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C7H13Cl2NO

Molecular Weight

198.09 g/mol

IUPAC Name

N-cyclopentyl-N-methylcarbamoyl chloride;hydrochloride

InChI

InChI=1S/C7H12ClNO.ClH/c1-9(7(8)10)6-4-2-3-5-6;/h6H,2-5H2,1H3;1H

InChI Key

VKXOVXQSOSXEJU-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCC1)C(=O)Cl.Cl

Origin of Product

United States

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